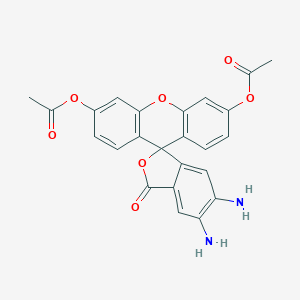

4,5-Diaminofluorescein diacetate

Vue d'ensemble

Description

Cell-permeable fluorescent nitric oxide (NO) indicator. Deacetylated by intracellular esterases to DAF-2. DAF-2 reacts with NO to yield the highly fluorescent triazolofluorescein (DAF-2T).

DAF-2 diacetate is a sensitive fluorescent indicator for the detection and bioimaging of nitric oxide (NO). It is a cell-permeable derivative of DAF-2. Upon entry into the cell, DAF-2 diacetate is transformed into the less cell-permeable DAF-2 by cellular esterases thus preventing loss of signal due to diffusion of the molecule from the cell. In the presence of oxygen, DAF-2 reacts with NO to yield the highly fluorescent triazolofluorescein (DAF-2T). Fluorescence is monitored using excitation and emission wavelengths of 485 and 538 nm, respectively. At neutral pH the detection limit for NO is 2-5 nM. DAF-2 diacetate can be utilized in cells which produce small amounts of NO, such as endothelial cells, as well as in cells which generate large amount of NO, such as macrophages.

Mécanisme D'action

Target of Action

The primary target of 4,5-Diaminofluorescein diacetate (DAF-2 DA) is nitric oxide (NO) . Nitric oxide is a crucial biological regulator and is a fundamental component in the fields of neuroscience, physiology, and immunology .

Mode of Action

DAF-2 DA is a cell-permeable compound that, once inside the cell, is deacetylated by intracellular esterases to form DAF-2 . DAF-2 itself has weak fluorescence. In the presence of oxygen, daf-2 reacts with no to form a highly fluorescent compound known as triazolofluorescein (daf-2t) . The fluorescence intensity of this compound can be detected using various instruments such as fluorescence microscopes, laser confocal microscopes, flow cytometers, and enzyme labels .

Biochemical Pathways

The biochemical pathway involved in the action of DAF-2 DA is the nitric oxide signaling pathway. Nitric oxide is a key player in this pathway and is involved in various physiological processes. The fluorescence signal generated by the reaction of DAF-2 with NO provides a measure of the nitric oxide levels in the cell .

Pharmacokinetics

The pharmacokinetics of DAF-2 DA involve its absorption into the cell, its transformation by intracellular esterases, and its reaction with nitric oxide. DAF-2 DA is cell-permeable, allowing it to easily enter cells . Once inside, it is deacetylated by intracellular esterases to form DAF-2 . This compound then reacts with NO in the presence of oxygen to form the highly fluorescent DAF-2T .

Result of Action

The result of the action of DAF-2 DA is the generation of a strong fluorescence signal that corresponds to the level of nitric oxide in the cell . This allows for the detection and quantification of nitric oxide, providing valuable information about physiological and pathological processes .

Action Environment

The action of DAF-2 DA can be influenced by various environmental factors. For instance, the presence of bovine serum albumin (BSA) and phenol red has been reported to interfere with the fluorescence detection of the probe . Additionally, the probe is sensitive to pH and temperature conditions during the incubation process . Therefore, careful control of the experimental conditions is necessary to ensure accurate results.

Analyse Biochimique

Biochemical Properties

4,5-Diaminofluorescein diacetate interacts with nitric oxide (NO) in cells. It is deacetylated by intracellular esterases to form 4,5-Diaminofluorescein, which then reacts with NO to yield the highly fluorescent triazolofluorescein . This reaction is the basis for its use as a fluorescent probe for NO detection .

Cellular Effects

This compound has been used to study the synthesis of NO in various types of cells, including bovine aortic endothelial cells . It has also been used to identify individual nitric oxide–producing neurons in brain slices .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion by intracellular esterases to 4,5-Diaminofluorescein, which is then available to react with NO to form a highly fluorescent triazolofluorescein . This reaction does not occur until the compound is inside the cell, indicating that it passively diffuses across cellular membranes .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade over time .

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of this compound in animal models. It has been used to assess changes in NO fluorescence in isolated rabbit hearts .

Metabolic Pathways

It is known that the compound is deacetylated by intracellular esterases to form 4,5-Diaminofluorescein, which can then react with NO .

Transport and Distribution

This compound is cell permeant and passively diffuses across cellular membranes . Once inside the cell, it is converted to a cell-impermeant form .

Subcellular Localization

Given that it passively diffuses across cellular membranes , it is likely that it can be found throughout the cell.

Activité Biologique

4,5-Diaminofluorescein diacetate (DAF-2 DA) is a fluorescent probe extensively utilized for the detection and measurement of nitric oxide (NO) in biological systems. This compound is particularly valuable in cellular and tissue studies due to its ability to permeate cell membranes and react with NO, producing a fluorescent product that can be quantified. This article delves into the biological activity of DAF-2 DA, highlighting its mechanisms of action, applications in research, and relevant case studies.

DAF-2 DA is converted intracellularly by esterases into DAF-2, which then reacts with NO to form a highly fluorescent triazole derivative known as DAF-2T. The fluorescence intensity (FI) is directly proportional to the concentration of NO present, allowing for quantitative measurements. The reaction can be summarized as follows:

Key Properties

- Fluorescence Excitation/Emission: DAF-2 exhibits excitation at approximately 495 nm and emission at 515 nm, making it suitable for use in fluorescence microscopy and imaging techniques.

- Sensitivity: DAF-2 DA has been shown to enhance the sensitivity of NO detection compared to previous methods that required the removal of the dye from extracellular spaces .

Measurement of Nitric Oxide

DAF-2 DA has been widely employed to measure intracellular NO levels in various cell types, including endothelial cells and neurons. Its application allows researchers to study:

- Endothelial Function: DAF-2 DA has been used to assess shear stress-induced NO production in endothelial cells, providing insights into vascular health and disease mechanisms .

- Pathophysiological Conditions: The probe aids in understanding conditions where NO signaling is disrupted, such as cardiovascular diseases and inflammation.

Case Studies

-

Endothelial Cells and Shear Stress

- A study demonstrated that continuous perfusion of DAF-2 DA in rat venules allowed for real-time measurement of NO production under both basal and stimulated conditions. The results indicated that maintaining a constant concentration of DAF-2 improved the accuracy of NO quantification significantly .

- Differentiation of Neuronal Cells

- Sperm Functionality

Table 1: Summary of Experimental Findings Using DAF-2 DA

Table 2: Fluorescence Properties of DAF-2 DA

| Property | Value |

|---|---|

| Excitation Wavelength | 495 nm |

| Emission Wavelength | 515 nm |

| Sensitivity | High |

Applications De Recherche Scientifique

Measurement of Nitric Oxide

DAF-2 DA is primarily recognized for its role as a fluorescent indicator for NO in living cells and tissues. It has been extensively used to quantify NO production in various experimental setups:

- Endothelial Cell Studies : DAF-2 DA has been employed to measure NO production in endothelial cells, particularly in response to stimuli like platelet activating factor (PAF). Continuous perfusion of DAF-2 DA has been shown to enhance the sensitivity of NO detection, overcoming issues related to dye leakage in high permeability vessels . This method allows for more accurate quantification of NO levels under physiological conditions.

- In Vivo Studies : The probe has also been utilized in vivo to investigate the roles of NO in microvessel permeability and inflammation. Studies have demonstrated that DAF-2 DA can provide critical insights into the dynamics of NO signaling during inflammatory responses .

Cancer Research

DAF-2 DA's ability to detect NO has implications in cancer research:

- Tumor Microenvironment : Research indicates that NO plays a significant role in tumor progression and angiogenesis. By using DAF-2 DA, researchers can visualize and quantify NO levels within tumor microenvironments, aiding in the understanding of tumor biology and potential therapeutic targets .

- Drug Response Studies : In studies involving tamoxifen-resistant breast cancer cells, DAF-2 DA was used to assess changes in NO levels following treatment with various compounds. This application highlights its utility in evaluating the efficacy of cancer therapies .

Neurological Research

DAF-2 DA has been applied in studies related to neurological conditions:

- Nystagmus Treatment : The compound has been utilized to measure NO production in experimental models aimed at understanding and treating acquired nystagmus. The relationship between NO levels and eye movement disorders provides insights into potential therapeutic strategies .

Developmental Biology

In developmental biology, DAF-2 DA has been used to study embryological processes:

- Limb Kinematics : The fluorescent properties of DAF-2 DA have facilitated investigations into limb kinematics and bone strain in amphibians. This application underscores the probe's versatility beyond traditional cellular studies .

Table 1: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Nitric Oxide Measurement | Endothelial cells under PAF stimulation | Enhanced sensitivity and accuracy in NO detection |

| Cancer Research | Tumor microenvironment analysis | Insights into NO's role in tumor progression |

| Neurological Research | Acquired nystagmus studies | Correlation between NO levels and eye movement |

| Developmental Biology | Limb kinematics in amphibians | Understanding bone strain dynamics |

Table 2: Experimental Conditions for DAF-2 DA Use

| Parameter | Condition/Value |

|---|---|

| Concentration | Typically 1-5 μM |

| Incubation Time | 30 minutes to 1 hour |

| Detection Method | Fluorescence microscopy |

Case Study 1: Endothelial Function Assessment

In a study assessing endothelial function using DAF-2 DA, researchers performed continuous perfusion experiments on rat venules. They found that maintaining a steady concentration of DAF-2 DA significantly improved the detection of PAF-induced NO production compared to traditional methods that involved washout procedures. This study highlighted the importance of experimental design in achieving accurate measurements of intracellular signaling molecules .

Case Study 2: Cancer Cell Response Evaluation

In research focusing on tamoxifen-resistant breast cancer cells, DAF-2 DA was used to measure alterations in NO production following treatment with luteolin. The findings indicated that luteolin induced apoptosis through modulation of the PI3K-AKT-mTOR pathway, demonstrating how DAF-2 DA can be instrumental in evaluating drug responses within cancer research contexts .

Propriétés

IUPAC Name |

(6'-acetyloxy-5,6-diamino-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O7/c1-11(27)30-13-3-5-16-21(7-13)32-22-8-14(31-12(2)28)4-6-17(22)24(16)18-10-20(26)19(25)9-15(18)23(29)33-24/h3-10H,25-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSUYDXEEKDBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC(=C(C=C5C(=O)O3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424951 | |

| Record name | 4,5-Diaminofluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205391-02-2 | |

| Record name | 4,5-Diaminofluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.